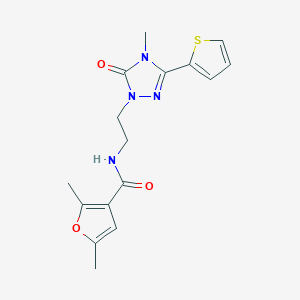![molecular formula C17H14BrF3O4 B2886659 3-Bromo-5-methoxy-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde CAS No. 937629-96-4](/img/structure/B2886659.png)
3-Bromo-5-methoxy-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of benzaldehyde, which is an aromatic aldehyde. The presence of the bromo, methoxy, and trifluoromethyl groups, along with the phenoxyethoxy group, suggest that it could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzene ring of the benzaldehyde, with the various substituents attached at the indicated positions. The exact 3D structure would depend on the specific orientations of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing or electron-donating effects of the substituent groups. For example, the bromo group is a good leaving group, and the trifluoromethyl group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack .科学的研究の応用
Synthesis and Chemical Applications
Synthesis of Novel Compounds : The compound has been used as a precursor in the synthesis of various novel chemical entities. For instance, its derivatives have been involved in the creation of new copolymers with styrene, demonstrating the compound's versatility in polymer chemistry (Kharas et al., 2016).
Application in Organic Synthesis : It plays a role in the synthesis of complex organic molecules. A study detailed an alternative procedure for creating 1,8-dimethyl-5-methoxytetralin-6-ol, showcasing the compound's utility in organic synthesis processes (Banerjee et al., 2013).
Role in Catalysis and Polymerization : The compound's derivatives have been instrumental in the development of new polymers and catalysis processes, as indicated by research on the synthesis of various poly(azomethine)s and their properties (Hafeez et al., 2019).
Biological and Pharmaceutical Research
Antioxidant Properties : Some derivatives of the compound have shown antioxidant activity, as evidenced in a study where bromophenols from the marine red alga exhibited potent free radical scavenging activity (Li et al., 2011).
Antibacterial Activities : In the field of marine biology, bromophenols derived from marine algae, related to the compound, have demonstrated significant antibacterial properties (Xu et al., 2003).
Potential in Photodynamic Therapy : Research has explored its derivatives in the context of photodynamic therapy, particularly in the treatment of cancer, due to its high singlet oxygen quantum yield (Pişkin et al., 2020).
Pharmacological Activities : Studies have isolated and identified various bromophenols, including derivatives of the compound, exhibiting cytotoxic activities against several cancer cell lines (Han Lijun et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-bromo-5-methoxy-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrF3O4/c1-23-15-8-11(10-22)7-14(18)16(15)25-6-5-24-13-4-2-3-12(9-13)17(19,20)21/h2-4,7-10H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQNQTSVTOVKCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methoxy-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate](/img/structure/B2886577.png)

![4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline](/img/structure/B2886580.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2886581.png)


![1-(3-(4-chlorophenoxy)propyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2886590.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2886591.png)
![6-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2886592.png)

![(2R)-2-[(4-tert-butylbenzoyl)amino]propanoic acid](/img/structure/B2886595.png)

![ethyl 6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2886599.png)